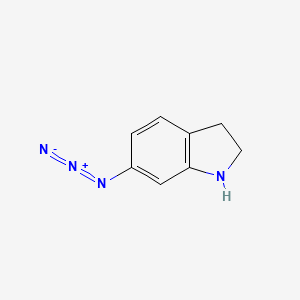

6-Azido-2,3-dihydro-1H-indole

Description

Significance of Indole (B1671886) and Indoline (B122111) Scaffolds in Organic Chemistry

The indole ring system, a bicyclic structure featuring a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. rsc.org This scaffold is a privileged structure found in a vast array of natural products, most notably the amino acid tryptophan, and in numerous pharmaceutical agents. derpharmachemica.com The indoline scaffold, which is the 2,3-dihydro derivative of indole, represents an sp³-rich framework that has gained significant attention in drug discovery for its three-dimensional architecture. researchgate.net The conversion of indoles to indolines is a key transformation that allows for the exploration of different chemical space and biological activity. researchgate.net The utility of these scaffolds stems from their ability to serve as a core for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. derpharmachemica.com

Overview of Azide (B81097) Functional Group Reactivity in Synthesis

The azide functional group (-N₃) is a high-energy moiety of immense value in synthetic organic chemistry. mdpi.com Despite their energetic nature, organic azides are versatile intermediates capable of undergoing a wide variety of transformations. researchgate.net The terminal nitrogen atom of the azide is mildly nucleophilic, while the central nitrogen can be electrophilic. A key feature of their reactivity is the facile extrusion of dinitrogen (N₂), which can lead to the formation of highly reactive nitrene intermediates. science.gov

Organic azides are precursors for several important reactions, including:

Reduction to Amines: Azides are readily reduced to primary amines by methods such as catalytic hydrogenation or the Staudinger reaction using phosphines. This makes the azide group a useful protected form of an amine. science.gov

Cycloaddition Reactions: Azides are excellent 1,3-dipoles. Their reaction with alkynes, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry," a concept developed by K. B. Sharpless. organic-chemistry.orgnobelprize.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly efficient and regioselective, forming stable 1,2,3-triazole rings under mild, often aqueous, conditions. organic-chemistry.orgnih.govlumiprobe.com

Aza-Wittig Reaction: Azides react with phosphines to form iminophosphoranes, which can then react with carbonyl compounds to yield imines. science.gov

C-H Amination: Under appropriate catalytic conditions, azides can serve as a source for nitrene insertion into C-H bonds, forming new C-N bonds. researchgate.net

This diverse reactivity makes the azide a powerful functional group for the synthesis of complex nitrogen-containing heterocycles and for bioconjugation applications. mdpi.com

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Reduction | H₂/Pd, PPh₃/H₂O | Primary Amine | Amine synthesis, protecting group strategy |

| Huisgen Cycloaddition | Alkyne | 1,2,3-Triazole | "Click chemistry", bioconjugation, heterocycle synthesis |

| Aza-Wittig | Phosphine (B1218219), Carbonyl | Imine | C=N bond formation |

| C-H Amination | C-H bond (with catalyst) | Amine/Amide | Direct C-N bond formation |

Structural Context of 6-Azido-2,3-dihydro-1H-indole within the Azidoindoline Class

This compound belongs to the azidoindoline class of compounds, which are characterized by a saturated five-membered pyrrolidine (B122466) ring fused to a benzene ring bearing an azide substituent. In this specific isomer, the azide group is attached to position 6 of the aromatic portion of the indoline scaffold.

While a specific, published synthesis for this compound is not readily found in the scientific literature, its preparation can be logically inferred from established synthetic methodologies for aryl azides and substituted indolines. A plausible and common route would involve the diazotization of the corresponding amine, 6-amino-2,3-dihydro-1H-indole. nih.govacs.org This transformation is a standard method for converting aromatic amines into a variety of functional groups. science.govarkat-usa.org

The proposed synthetic pathway would proceed via the following steps:

Nitration: Starting from indoline, nitration using a standard nitrating agent (e.g., HNO₃/H₂SO₄) would likely yield a mixture of isomers, including the precursor 6-nitroindoline (B33760).

Reduction: The nitro group of 6-nitroindoline can be selectively reduced to an amine using established methods like catalytic hydrogenation (e.g., H₂ over a palladium catalyst) to yield 6-aminoindoline. nih.gov

Diazotization and Azide Substitution: The resulting 6-aminoindoline would then be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl), to form an intermediate diazonium salt. rsc.orgscience.gov Subsequent reaction of this unstable salt with an azide source, typically sodium azide (NaN₃), would furnish the target compound, this compound. arkat-usa.org

This entire sequence, starting from a commercially available or readily synthesized nitro- or amino-indoline, represents a standard and reliable approach for accessing aryl azides. smolecule.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-azido-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOXJIOWTZAQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Azido 2,3 Dihydro 1h Indole and Analogous Azidoindolines

Direct Azidation Approaches to 2,3-dihydro-1H-indole Core

Direct azidation methods provide pathways to introduce the azide (B81097) functionality onto the pre-formed dihydroindole nucleus. These strategies can be broadly categorized into nucleophilic approaches and transition metal-catalyzed protocols.

Nucleophilic azidation relies on the displacement of a suitable leaving group by an azide anion or the conversion of an amino group into an azide.

One of the most fundamental methods for synthesizing alkyl azides is the Finkelstein-type nucleophilic substitution (SN2) reaction. mdpi.com This approach involves treating an alkyl halide with a nucleophilic azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). mdpi.commasterorganicchemistry.com The azide ion (N₃⁻) acts as a potent nucleophile to displace the halide leaving group. masterorganicchemistry.com

While this is a robust method, its application to halo-indolines has been limited due to the potential for a competing elimination reaction, which would lead to the formation of the aromatic indole (B1671886) ring. mdpi.com However, successful nucleophilic substitution has been reported for analogous systems. For instance, a concise synthesis of 2-alkoxy-3-azidoindolines was achieved by reacting 2-alkoxy-3-bromoindoline precursors with sodium azide in DMF. mdpi.comresearchgate.net This transformation demonstrates the viability of direct nucleophilic substitution on a halogenated indoline (B122111) core under appropriate conditions. The synthesis of 6-azido-2,3-dihydro-1H-indole would analogously proceed from a 6-halo-2,3-dihydro-1H-indole precursor.

| Precursor | Azide Source | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Alkoxy-3-bromoindoline | NaN₃ | DMF | Not specified | 2-Alkoxy-3-azidoindoline | mdpi.com |

| Generic Alkyl Halide | NaN₃ or KN₃ | DMSO or CH₃CN | Heating | Alkyl Azide | masterorganicchemistry.com |

A classical and highly effective method for introducing an azide group onto an aromatic or heteroaromatic ring is through the diazotization of a primary amine, followed by substitution with an azide ion. organic-chemistry.org This two-step process is applicable to the synthesis of this compound from its corresponding 6-amino precursor.

The reaction proceeds via two key stages:

Diazotization: The primary amine (e.g., 6-amino-2,3-dihydro-1H-indole) is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺).

Azidation: The resulting diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The diazonium group, being an excellent leaving group (releasing dinitrogen gas), is readily displaced by the azide nucleophile to yield the final aryl azide product.

This sequence has been successfully applied to a wide range of aromatic and heterocyclic amines to produce the corresponding azides. organic-chemistry.orgarkat-usa.org

| Precursor | Reagents | General Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| 6-Amino-2,3-dihydro-1H-indole | 1) NaNO₂, HCl(aq) 2) NaN₃ | 0–5 °C | 2,3-Dihydro-1H-indol-6-yl diazonium salt | This compound | , organic-chemistry.org |

Transition metal catalysis offers powerful and often highly selective methods for forming carbon-nitrogen bonds, including the introduction of azide groups.

Palladium catalysis is a versatile tool in organic synthesis, though its application in the direct azidation of the indoline aromatic core is not as established as other functionalizations. However, palladium-catalyzed methods have been developed for the azidation of related systems, suggesting potential synthetic routes.

For example, Pd(0)-catalyzed reactions have been effectively used to convert allylic substrates, such as allylic acetates and phosphates, into the corresponding allylic azides. mdpi.com These reactions typically proceed through the formation of a π-allyl-palladium intermediate after oxidative addition of the Pd(0) catalyst to the substrate. Subsequent nucleophilic attack by an azide ion (from NaN₃ or trimethylsilyl (B98337) azide, TMSN₃) on the π-allyl complex yields the azide product. mdpi.com More recently, a palladium-catalyzed method for the allylic C–H azidation of alkenes using sodium azide under an atmosphere of dioxygen was developed, providing another route to allylic azides. rsc.org These methodologies could potentially be adapted for dihydroindole substrates bearing appropriate leaving groups or allylic C-H bonds.

| Substrate Type | Catalyst | Azide Source | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Allyl Acetates/Phosphates | Pd(PPh₃)₄ | NaN₃ | (π-allyl)-palladium complex | Allyl Azide | mdpi.com |

| Allyl Esters | Pd(0) catalysts | TMSN₃ (anhydrous) | (π-allyl)-palladium complex | Allyl Azide | mdpi.com |

| Alkenes (Allylic C-H) | Pd(OAc)₂ / Ligand | NaN₃ | Not specified | Allylic Azide | rsc.org |

Manganese catalysis has emerged as a powerful strategy for the C–H azidation of organic molecules, including indoline derivatives. These methods are valued for their ability to functionalize otherwise inert C–H bonds directly. acs.org

In 2022, Liu and co-workers reported a pioneering manganese-catalyzed protocol for the highly site- and enantioselective azidation of the benzylic C(sp³)–H bond at the C3 position of various N-protected indolines. nih.govacs.org This method provides efficient access to optically active 3-azidoindolines with excellent functional group tolerance. nih.gov Also in 2022, a manganese-mediated electrochemical approach was developed for the azidative dearomatization of indoles, which generates 2-azido-spirocyclic indolines. mdpi.com This process involves an azide-bound Mn(III) complex that is generated electrochemically. mdpi.com These findings highlight the utility of manganese in mediating the formation of azidoindolines through direct C-H functionalization, representing an advanced strategy for creating these valuable building blocks. acs.org

| Substrate | Method | Catalyst/Mediator | Azide Source | Key Features | Product | Reference |

|---|---|---|---|---|---|---|

| N-Acyl Indolines | C(sp³)–H Azidation | Manganese Complex / Chiral Ligand | Not specified | Site- and enantioselective azidation at C3 | 3-Azidoindolines | nih.gov, acs.org |

| Indoles | Electrochemical Dearomatization | MnBr₂ | Not specified | Forms spirocyclic structures | 2-Azido-spirocyclic indolines | mdpi.com |

| Bioactive Molecules (Benzylic C-H) | C–H Azidation | Manganese Catalyst | NaN₃ (aqueous) | Late-stage functionalization under air | Benzylic Azides | acs.org |

Photo-Induced and Electrochemical Azidation Methods

Recent advancements in synthetic chemistry have highlighted photo-induced and electrochemical methods as powerful tools for the azidation of indoline derivatives. These techniques often proceed under mild conditions and can offer unique reactivity patterns compared to traditional chemical methods.

Photo-Induced Azidation: Visible-light photocatalysis has emerged as a significant strategy for forming sp³-rich azidoindolines. mdpi.com For instance, Xu, Ji, and co-workers in 2020 detailed a method using visible light and acridine (B1665455) red as a photocatalyst for a multicomponent cascade reaction. mdpi.com This process transforms indoles into complex 2-azidoindolin-3-yl 2-aminobenzoates, employing trimethylsilyl azide (TMSN₃) as the azide source. mdpi.com The reaction merges multiple components in a single step, demonstrating the efficiency of photochemistry in building intricate indoline structures. mdpi.com Another approach involves the use of aryl-λ³-azidoiodinane species, which enables azidooxygenation of alkenes through a photo-induced radical transfer mechanism. mdpi.com

Electrochemical Azidation: Electrochemical methods provide an environmentally friendly alternative for azidation, often avoiding the need for external chemical oxidants. researchgate.netacs.org A direct anodic oxidation method for N-substituted indoles results in 2,3-diazidoindolines. mdpi.com The reaction mechanism involves the electrochemical oxidation of the indole to a radical cation, which then undergoes nucleophilic attack by the azide anion (N₃⁻). mdpi.com

Manganese-mediated electrochemical azidation has also been developed. In one protocol, a manganese catalyst (MnBr₂) is used to tune the reactivity of the azidyl radical, leading to the formation of azide-containing spirocyclic indolines. mdpi.comresearchgate.net This method has been applied to the late-stage functionalization of tryptophan-containing peptides. mdpi.com Another electrochemical strategy involves the amino-azidation of 2-aminostyrene with sodium azide in water, under metal-free conditions, to produce 3-azido indolines in high yields. researchgate.netrhhz.net Mechanistic studies suggest this reaction proceeds via an iodide intermediate, followed by nucleophilic addition and substitution. researchgate.net

| Method Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Photo-Induced | Visible light, acridine red, TMSN₃ | 2-azidoindolin-3-yl 2-aminobenzoates | mdpi.com |

| Photo-Induced | Aryl-λ³-azidoiodinane | Azidooxygenated indolines | mdpi.com |

| Electrochemical | Anodic oxidation, N₃⁻ | 2,3-diazidoindolines | mdpi.com |

| Electrochemical | MnBr₂, electrolysis | Azide-containing spirocyclic indolines | mdpi.comresearchgate.net |

| Electrochemical | NaN₃, water, metal-free | 3-azido indolines | researchgate.netrhhz.net |

Synthesis via Functional Group Interconversion on Indoline Precursors

The synthesis of azidoindolines, including this compound, is frequently achieved by modifying pre-existing functional groups on the indoline ring. This approach is valuable as it allows for the late-stage introduction of the azide moiety from more common functionalities.

Transformations of Other Nitrogen-Containing Functional Groups to Azides

A classic and reliable method for introducing an azide group onto an aromatic ring, such as the benzene (B151609) portion of the indoline system, is through the diazotization of a primary aromatic amine. researchgate.netorganic-chemistry.org This two-step sequence involves:

Diazotization : The precursor, such as 6-amino-2,3-dihydro-1H-indole, is treated with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). researchgate.netorganic-chemistry.org This reaction converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺).

Azide Substitution : The resulting diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). researchgate.net The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its displacement by the azide nucleophile to form the desired aryl azide. researchgate.net

This method's primary advantage is the ready availability of amino-substituted indolines. The transformation is generally high-yielding and allows for precise control over the azide's position based on the precursor amine's location. researchgate.net Alternative diazotransfer reagents like triflyl azide (TfN₃) or imidazole-1-sulfonyl azide can also convert primary amines directly to azides under mild conditions. researchgate.netorganic-chemistry.org

Incorporation of the Azido (B1232118) Group onto Pre-formed 2,3-dihydro-1H-indole Skeletons

Direct azidation of a pre-formed indoline skeleton, particularly at a C-H bond, represents a highly atom-economical approach. Metal-catalyzed C-H activation has become a key strategy for this transformation.

In 2022, a manganese-catalyzed C(sp³)-H azidation of indolines was reported, marking a significant advance in site- and enantioselective functionalization. mdpi.com This method allows for the direct installation of an azide group onto the indoline ring system with high selectivity. mdpi.com Similarly, rhodium(II) complexes have been shown to catalyze the intramolecular amination of C-H bonds using aryl azides as the nitrogen source, a reaction that proceeds via a metal nitrene intermediate. acs.org

Iron catalysis has also proven effective. An iron-catalyzed diazidation of olefins, including indole derivatives, can be achieved with high diastereoselectivity. nih.gov While this method targets the 2,3-double bond of indoles to form diazidoindolines, it highlights the utility of iron catalysts in azide-transfer reactions. nih.gov Direct C-H azidation of aryl C-H bonds can also be accomplished using azidotrimethylsilane (B126382) (TMSN₃) in the presence of a suitable catalyst or oxidant. mdpi.com

Chemo- and Regioselective Considerations in Azidoindoline Synthesis

Achieving selectivity is paramount in the synthesis of complex molecules like substituted azidoindolines. Control over which functional group reacts (chemoselectivity), where the new group attaches (regioselectivity), and the 3D arrangement of atoms (stereoselectivity) is crucial.

Control over Azide Position on the Indoline Ring

The position of azidation on the indoline ring is heavily influenced by the synthetic method employed.

Via Amino Precursors : When using the diazotization of an aminoindoline, the position of the azide group is predetermined by the location of the amine on the starting material. For example, to synthesize this compound, one must start with 6-amino-2,3-dihydro-1H-indole.

Direct C-H Azidation : In direct C-H functionalization reactions, regioselectivity is governed by the electronic properties of the indoline ring and the directing capability of substituents, particularly the nitrogen protecting group. N-acyl groups, for instance, can direct metallation and subsequent functionalization to specific positions. researchgate.net For example, cobalt-catalyzed C-H activation has been used for the highly regioselective synthesis of 2-acylindolines, where an amide directing group controls the site of reaction. researchgate.net Similar principles apply to azidation, where the choice of catalyst and directing group can steer the azide to a desired carbon atom on the aromatic or heterocyclic part of the indoline. mdpi.comresearchgate.net

Stereoselective Synthetic Pathways to Chiral Azidoindolines

The synthesis of specific enantiomers or diastereomers of azidoindolines is critical for applications in medicinal chemistry and as chiral building blocks.

Asymmetric Catalysis : A major strategy involves the use of chiral catalysts. In 2022, Liu and co-workers reported the first manganese-catalyzed enantioselective C(sp³)-H azidation of indolines, which yielded optically pure azidoindolines. mdpi.com Similarly, iron-catalyzed enantioselective azidation of indoles using a chiral pincer-type ligand has been developed, achieving high enantioselectivity. mdpi.com Copper-catalyzed methods have also been used for the asymmetric synthesis of N-N atropisomers, a principle that can be extended to other stereoselective transformations. snnu.edu.cn

Chiral Auxiliaries : Another established approach is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the indoline precursor to direct the stereochemical outcome of the azidation step. After the reaction, the auxiliary is removed, leaving the chiral azidoindoline product. wikipedia.org For example, chiral oxazolidinones or camphorsultam can be attached to the indoline nitrogen to control the facial selectivity of subsequent reactions. wikipedia.org

Substrate Control : The inherent chirality of a starting material can also direct the stereochemistry of a reaction. For instance, a stereoselective synthesis of trans-2,3-dihydro-1H-indoles was achieved through a rhodium-catalyzed C-H insertion, where the stereochemistry of the final product was controlled to favor the trans diastereomer. researchgate.net

| Selectivity Type | Methodology | Key Factors | Example Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Diazotization of Aminoindoline | Position of the precursor amine group | 6-Aminoindoline → 6-Azidoindoline | researchgate.net |

| Regioselectivity | Directed C-H Activation | N-acyl directing group, catalyst choice | Selective C-2 or C-7 functionalization | researchgate.net |

| Stereoselectivity | Asymmetric Catalysis | Chiral manganese or iron catalysts | Optically pure C(sp³)-H azidation products | mdpi.com |

| Stereoselectivity | Chiral Auxiliary | Attachment of auxiliaries like oxazolidinones | Diastereoselective formation of a specific isomer | wikipedia.org |

| Stereoselectivity | Substrate Control | Rh(II) catalyzed C-H insertion | High diastereomeric excess (up to 94% de) for trans-indolines | researchgate.net |

Reactivity and Mechanistic Investigations of 6 Azido 2,3 Dihydro 1h Indole

Thermal and Photochemical Decomposition Pathways of the Azido (B1232118) Group

The decomposition of aryl azides, including 6-azido-2,3-dihydro-1H-indole, can be initiated by either thermal or photochemical means. Both pathways typically proceed through the formation of a highly reactive nitrene intermediate by the extrusion of a molecule of dinitrogen.

Nitrene Formation and Subsequent Reactivity

Upon heating or irradiation with UV light, this compound is expected to lose dinitrogen to form the corresponding 6-nitreno-2,3-dihydro-1H-indole. Aryl nitrenes are known to be highly reactive species that can exist in either a singlet or a triplet state, which influences their subsequent reactivity.

The generated nitrene is a potent electrophile and can undergo a variety of reactions, with intramolecular C-H insertion being a common pathway for aryl nitrenes. In the case of 6-nitreno-2,3-dihydro-1H-indole, insertion into the C-H bonds of the dihydroindole ring system or the N-H bond is possible. For instance, insertion into the C-7 C-H bond would lead to the formation of a fused three-membered ring, creating a strained polycyclic system. Alternatively, insertion into the N-H bond would result in the formation of a hydrazine (B178648) derivative.

In the presence of nucleophilic solvents, such as secondary amines, the nitrene intermediate can be trapped to form o-substituted aminoindoles. For example, the photolytic decomposition of substituted azidoindoles in the presence of morpholine (B109124) has been shown to yield the corresponding aminoindole derivatives. electronicsandbooks.com A notable transformation observed in a related system, 9-acetyl-7-azidohexahydrocarbazole, involves irradiation in the presence of secondary amines, leading to ring expansion to an indoloazepine. This suggests that under specific conditions, the nitrene intermediate derived from this compound could potentially lead to ring-expanded products. electronicsandbooks.com

Intramolecular Cyclization Mechanisms

Beyond C-H insertion, the nitrene intermediate can also participate in intramolecular cyclization reactions to form new heterocyclic rings. For 2-azidophenyl derivatives, cyclization onto a proximate group is a well-established method for the synthesis of fused heterocycles. In the case of this compound, the formation of the nitrene at the 6-position could potentially be followed by cyclization involving the indole (B1671886) nitrogen or the aromatic ring itself, although this would likely require significant activation.

Cycloaddition Reactions of the Azido Moiety

The azido group is a classic 1,3-dipole and readily participates in cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions provide a robust and efficient method for the synthesis of 1,2,3-triazoles.

Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful tool in organic synthesis. wikipedia.org This reaction can be performed under thermal conditions, but the development of catalyzed and strain-promoted variants has significantly expanded its utility and mildness.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This "click chemistry" reaction is widely used for the synthesis of complex molecules, including indole-triazole conjugates which have shown a range of biological activities. nih.govorgchemres.org

The reaction of this compound with a terminal alkyne, such as an indole derivative bearing a propargyl group, would be expected to proceed smoothly in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. nih.gov The reaction is generally performed in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF.

Below is a hypothetical data table illustrating the potential outcomes of the CuAAC reaction between this compound and various propargylated indole derivatives, based on typical results for such reactions. orgchemres.org

Table 1: Plausible Results for the CuAAC Reaction of this compound with Propargylated Indoles

| Entry | Propargylated Indole | Product | Plausible Yield (%) |

|---|---|---|---|

| 1 | 1-(Prop-2-yn-1-yl)-1H-indole | 1-((1-(2,3-Dihydro-1H-indol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole | 90 |

| 2 | 3-(Prop-2-yn-1-yl)-1H-indole | 6-(4-((1H-Indol-3-yl)methyl)-1H-1,2,3-triazol-1-yl)-2,3-dihydro-1H-indole | 88 |

| 3 | 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole | 1-((1-(2,3-Dihydro-1H-indol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-5-methoxy-1H-indole | 92 |

| 4 | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | 1-((1-(2,3-Dihydro-1H-indol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde | 85 |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN). nih.govacs.org The relief of ring strain provides the driving force for the reaction, allowing it to proceed at or near physiological temperatures without the need for a cytotoxic copper catalyst. nih.gov

The reaction of this compound with a strained alkyne like BCN would be expected to form a stable triazole adduct. The kinetics of SPAAC reactions are influenced by the electronic properties of both the azide and the cyclooctyne (B158145). For aryl azides reacting with BCN, electron-withdrawing groups on the aryl ring can accelerate the reaction through an inverse-electron-demand mechanism. nih.govthieme-connect.de

The second-order rate constants for the reaction of various aryl azides with BCN have been reported to be in the range of 0.20 to 2.0 M⁻¹s⁻¹. nih.govacs.orgnih.gov Given that the 2,3-dihydro-1H-indole group is generally considered to be electron-donating, the rate constant for the reaction of this compound with BCN would likely be at the lower end of this range.

Below is a data table with plausible kinetic data for the SPAAC reaction of this compound and related aryl azides with BCN, based on literature values. acs.orgnih.gov

Table 2: Plausible Kinetic Data for SPAAC Reactions with Bicyclo[6.1.0]nonyne (BCN)

| Entry | Azide | Cyclooctyne | Plausible Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|---|

| 1 | This compound | endo-BCN | 0.25 |

| 2 | Benzyl azide | endo-BCN | 0.29 |

| 3 | Phenyl azide | endo-BCN | 0.45 |

| 4 | 4-Azidobenzonitrile (electron-withdrawing) | endo-BCN | 1.5 |

Formation of 1,2,3-Triazole Derivatives

The azido group of this compound serves as a versatile handle for the construction of more complex molecular architectures, most notably through the formation of 1,2,3-triazole rings. This transformation is typically achieved via the Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne. nih.gov The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.comorganic-chemistry.orgsigmaaldrich.com

The reaction involves the activation of a terminal alkyne by a copper(I) catalyst, which then readily reacts with the azide moiety of the indoline (B122111) derivative. mdpi.com This process is robust, tolerates a wide variety of functional groups, and can often be performed in aqueous solvent systems. organic-chemistry.orgsigmaaldrich.com The resulting 6-(1,2,3-triazol-1-yl)-2,3-dihydro-1H-indole derivatives are of significant interest in medicinal chemistry, as the triazole ring can act as a stable linker or a pharmacologically active component. nih.govnih.gov The reaction is generally high-yielding and proceeds under ambient temperature. organic-chemistry.org

| Alkyne Partner | Catalyst System | Solvent | Product | Ref. |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,3-dihydro-1H-indole | mdpi.com |

| Propargyl alcohol | Cu(I) source | THF/H₂O | 6-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2,3-dihydro-1H-indole | peerj.com |

| Ethyl propiolate | CuSO₄, Sodium Ascorbate | DMF | Ethyl 1-(2,3-dihydro-1H-indol-6-yl)-1H-1,2,3-triazole-4-carboxylate | mdpi.com |

| 1-Ethynyl-4-fluorobenzene | CuI | H₂O | 6-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-2,3-dihydro-1H-indole | nih.gov |

Reactivity with Other Dipolarophiles

Beyond reactions with simple terminal alkynes, the azide group of this compound can participate in cycloadditions with other types of dipolarophiles. A significant class of such reactions involves strained cycloalkynes, such as cyclooctyne derivatives. These reactions, known as Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC), proceed readily without the need for a metal catalyst. The high ring strain of the cycloalkyne provides the driving force for the reaction, making it a valuable tool for bioconjugation in environments where metal catalysts could be cytotoxic. nih.gov

Additionally, azides can react with electron-deficient alkenes in a thermal process, although this generally requires more forcing conditions than the CuAAC reaction. Nitrile imines, which are themselves 1,3-dipoles, are generally unstable in aqueous media but can participate in cycloadditions; however, their direct reaction with azides is not a standard transformation. nih.gov The primary alternative to standard alkynes in modern synthesis remains strained systems that enable catalyst-free click chemistry.

Reduction and Oxidation Chemistry of the Azido Group

The azido group is a well-established synthon for a primary amine. The conversion of this compound to 6-amino-2,3-dihydro-1H-indole can be accomplished through several reliable and mild methods. One of the most common methods is catalytic hydrogenation, typically employing hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C). This method is highly efficient and produces dinitrogen gas as the only byproduct.

Another prevalent method is the Staudinger reduction. organic-chemistry.org This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). mtak.hu The reaction initially forms a phosphazide (B1677712) intermediate, which then loses N₂ to generate an iminophosphorane. Subsequent hydrolysis with water yields the desired primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). organic-chemistry.orgwikipedia.org The Staudinger reduction is exceptionally mild and chemoselective, tolerating many functional groups that might be sensitive to hydrogenation conditions. organic-chemistry.org

| Reagent/Method | Conditions | Byproduct | Key Features | Ref. |

| H₂/Pd-C | H₂ (1 atm), Methanol, RT | N₂ | Clean, high yield, common lab procedure | mdpi.com |

| Triphenylphosphine (PPh₃), then H₂O | THF, then H₂O, RT | Triphenylphosphine oxide, N₂ | Very mild, chemoselective | organic-chemistry.orgwikipedia.org |

| Tributylphosphine (PBu₃), then H₂O | Toluene, then H₂O, RT | Tributylphosphine oxide, N₂ | Alternative to PPh₃, byproduct is more soluble in nonpolar solvents | wikipedia.org |

| Sodium borohydride (B1222165) (NaBH₄) / NiCl₂ | Methanol, 0 °C to RT | - | Alternative reducing agent system | mdpi.com |

The controlled oxidation of the azido group in aryl azides is not a widely documented transformation. The azide functionality is generally considered stable to many oxidizing agents and is more prone to reduction or decomposition via loss of dinitrogen upon thermolysis or photolysis. Research literature does not provide established, general protocols for the controlled oxidation of the azido group in this compound to other nitrogen-containing functional groups. Such transformations remain a specialized area of research.

Staudinger and Aza-Wittig Reactions

The reaction of this compound with tertiary phosphines, such as triphenylphosphine, is the basis for the Staudinger reaction. organic-chemistry.org This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide intermediate that extrudes dinitrogen gas to form a stable N-P ylide, known as an iminophosphorane. chem-station.comnih.gov This intermediate, 6-(triphenylphosphoranylideneamino)-2,3-dihydro-1H-indole, is a key branching point. As described previously, simple hydrolysis leads to the Staudinger reduction product, 6-amino-2,3-dihydro-1H-indole. wikipedia.org

Alternatively, the unisolated iminophosphorane can be trapped with a carbonyl compound in what is known as the aza-Wittig reaction. chem-station.comwikipedia.org This reaction is analogous to the standard Wittig reaction and serves as a powerful method for the formation of imines (C=N bonds). wikipedia.org When the iminophosphorane derived from this compound is reacted with an aldehyde or ketone, a [2+2] cycloaddition occurs to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating triphenylphosphine oxide and forming the corresponding imine. wikipedia.org The intramolecular variant of the aza-Wittig reaction is particularly useful for the synthesis of nitrogen-containing heterocyclic systems. nih.govresearchgate.netresearchgate.net

| Reagents | Intermediate | Final Product (after aza-Wittig) | Ref. |

| 1. PPh₃2. Benzaldehyde | 6-(triphenylphosphoranylideneamino)-2,3-dihydro-1H-indole | N-benzylidene-2,3-dihydro-1H-indol-6-amine | chem-station.comwikipedia.org |

| 1. P(OEt)₃2. Acetone | 6-(triethoxyphosphoranylideneamino)-2,3-dihydro-1H-indole | N-isopropylidene-2,3-dihydro-1H-indol-6-amine | mdpi.com |

| 1. PBu₃2. Cyclohexanone | 6-(tributylphosphoranylideneamino)-2,3-dihydro-1H-indole | N-cyclohexylidene-2,3-dihydro-1H-indol-6-amine | nih.gov |

Acid-Catalyzed Reactions and Nitrenium Ion Intermediates

Aryl azides, including this compound, can exhibit complex reactivity under acidic conditions. wikipedia.org Protonation of the azido group can facilitate the elimination of dinitrogen (N₂), a highly stable leaving group. This process can lead to the formation of a highly reactive and electron-deficient species known as an aryl nitrenium ion (R₂N⁺). wikipedia.orgresearchgate.net Nitrenium ions are isoelectronic with carbenes and are potent electrophiles. wikipedia.org

The generation of a nitrenium ion from this compound would create a highly reactive intermediate at the C6 position of the indoline ring. This electrophilic center can then undergo several potential reaction pathways. If external nucleophiles are present, it may be trapped to form C6-substituted indoline derivatives. Alternatively, and often preferably, the nitrenium ion can undergo intramolecular electrophilic aromatic substitution, attacking another position on the indoline scaffold to form novel polycyclic structures. nih.gov The specific outcome of such acid-catalyzed reactions is highly dependent on the substrate structure and the reaction conditions. nih.gov

Advanced Applications of 6 Azido 2,3 Dihydro 1h Indole in Chemical Methodology and Scaffold Construction

Role as a Versatile Synthetic Building Block

The strategic placement of the azido (B1232118) group on the indoline (B122111) framework provides a chemical handle for a multitude of transformations, enabling chemists to forge intricate molecular structures with high efficiency and control.

6-Azido-2,3-dihydro-1H-indole is a valuable precursor for synthesizing a variety of polycyclic and fused heterocyclic systems. The azido group can be transformed into a nitrene intermediate through thermal or photochemical methods, which can then undergo intramolecular C-H amination or cycloaddition reactions to form new rings. nih.gov For instance, rhodium-catalyzed reactions of aryl azides can lead to the formation of carbazoles through a C-N bond formation followed by C-H bond cleavage. nih.gov This methodology allows for the construction of complex N-heterocycles from readily available starting materials. nih.gov

Furthermore, the indoline core itself can participate in annulation reactions. For example, Zn(II)-catalyzed divergent synthesis through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported to produce polycyclic fused indoline scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.gov The pyrrolo[1,2-a]indole unit, a privileged heterocycle found in many natural products, can also be synthesized using indole (B1671886) derivatives as starting materials. researchgate.netrsc.org These strategies highlight the utility of the azido-indoline scaffold in generating structural diversity.

The synthesis of spirooxindoles, another important class of heterocyclic compounds, often utilizes isatin (B1672199) or its derivatives. nih.govmdpi.com These reactions involve cycloaddition processes to construct the spirocyclic system. mdpi.com While not directly starting from this compound, these methods showcase the versatility of the broader indole chemical space in building complex, three-dimensional structures. rsc.orgnih.gov

| Reaction Type | Catalyst/Conditions | Resulting Heterocyclic System |

| Intramolecular C-H Amination | Rhodium complexes | Carbazoles, Pyrroloindolines |

| [4+2] Cycloaddition | Zn(II) | Tetrahydro-1H-pyridazino[3,4-b]indoles |

| [3+2] Cycloaddition | Zn(II) | Tetrahydropyrrolo[2,3-b]indoles |

| Cascade Arylation/Cyclization | TEA-mediated | Indolyl pyrroloindolines rsc.org |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov The indole scaffold is frequently employed in MCRs to generate libraries of diverse heterocyclic compounds. researchgate.net

This compound can be envisioned as a valuable component in MCRs. For example, in an Ugi-tetrazole four-component reaction (UT-4CR), an aniline (B41778), an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) react to form a tetrazole derivative. nih.gov By using an aniline derived from the azido-indoline, it is possible to incorporate this scaffold into the final product, leading to highly substituted and complex indole-containing tetrazoles. nih.gov This approach offers a modular and efficient route to novel chemical entities with potential biological activity. nih.gov

This compound can serve as a foundational molecule for the synthesis of other azido-functionalized indole derivatives. The 2,3-dihydro-1H-indole (indoline) can be oxidized to the corresponding indole, thereby creating 6-azido-1H-indole. This transformation preserves the synthetically versatile azido group while introducing the aromatic indole core, which is a key feature in numerous biologically active compounds.

Furthermore, the indoline nitrogen can be functionalized prior to or after aromatization, expanding the range of accessible scaffolds. Arenesulfonyl indoles, for example, have emerged as effective precursors for generating C-3 substituted indole derivatives. nih.gov This highlights the potential for further modification of the indole ring system while retaining the azido functionality for subsequent conjugation or transformation. The azido group itself is stable under a variety of reaction conditions, making it a reliable functional handle throughout multi-step synthetic sequences. mdpi.com

Development of Chemical Probes and Labeling Reagents

The presence of the azido group makes this compound an ideal candidate for the development of chemical probes and labeling reagents. The azide's unique reactivity enables its use in bioorthogonal chemistry, particularly in "click" reactions and for photoaffinity labeling.

"Click chemistry" refers to a class of reactions that are rapid, efficient, and biocompatible. wikipedia.orgnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govinterchim.frorganic-chemistry.org The azido group of this compound can readily participate in this reaction, allowing for the conjugation of the indoline scaffold to a wide array of molecules, including biomolecules, fluorescent dyes, or solid supports that have been functionalized with an alkyne. interchim.fr

Another powerful click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnwur.nl This reaction does not require a cytotoxic copper catalyst and relies on the high reactivity of strained cyclooctynes. magtech.com.cnwur.nlresearchgate.netnih.govsynthical.com this compound can be conjugated to molecules containing a cyclooctyne (B158145) moiety under physiological conditions, making it a valuable tool for in vivo and in vitro studies. wur.nl

| Click Reaction Type | Key Feature | Typical Reactant Partner |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) catalyst, high efficiency | Terminal Alkyne |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free, bioorthogonal | Strained Cyclooctyne (e.g., DBCO, BCN) |

Photoaffinity labeling (PAL) is a technique used to identify and study ligand-receptor interactions. nih.gov A photoaffinity probe consists of a ligand, a photoreactive group, and often a reporter tag. nih.gov Aryl azides, such as the one present in this compound, can serve as excellent photoreactive groups.

Upon irradiation with UV light, the aryl azide is converted into a highly reactive nitrene intermediate. If the indole-based ligand is bound to its target protein, the nitrene will rapidly and non-selectively form a covalent bond with nearby amino acid residues in the binding site. nih.gov This permanently links the probe to its target, allowing for subsequent identification and characterization. The use of a "clickable" handle (like an alkyne) on the probe allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) after the photo-crosslinking event, which facilitates detection and purification. nih.gov Therefore, derivatives of this compound are conceptually ideal for designing photoaffinity probes to investigate the targets of indole-based bioactive molecules.

Theoretical and Computational Investigations of 6 Azido 2,3 Dihydro 1h Indole

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within 6-azido-2,3-dihydro-1H-indole and how this distribution influences its chemical nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. nih.gov Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

The choice of functional and basis set is crucial for obtaining reliable results. A common and effective combination for organic molecules is the B3LYP hybrid functional with a 6-31G* or larger basis set. researchgate.net These calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole (B1671886) ring and the orientation of the azido (B1232118) group relative to the ring would be determined.

Beyond the ground state geometry, DFT can be used to explore the energy profiles of various processes, such as conformational changes or reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a quantitative measure of the feasibility of a particular transformation.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C4-C5 Bond Length | ~1.39 Å | Typical aromatic C-C bond length. |

| C5-C6 Bond Length | ~1.40 Å | Slightly elongated due to the influence of the azido group. |

| C6-N(azide) Bond Length | ~1.40 Å | Characteristic of a C-N single bond with some double bond character due to resonance. |

| N(azide)-N-N Bond Angle | ~172° | Nearly linear, as is typical for organic azides. |

| Indole Ring Planarity | Nearly planar | The dihydro nature of the pyrrole (B145914) ring will introduce some puckering. |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals. youtube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key predictors of a molecule's reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, making it the site of electrophilic attack. The LUMO, conversely, is likely to have significant contributions from the azido group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational software can visualize these orbitals, providing a qualitative picture of where the molecule is most likely to react. This analysis is crucial for predicting the outcomes of reactions such as cycloadditions, where the overlap of frontier orbitals between the azide (B81097) and another reactant dictates the regioselectivity and stereoselectivity of the product.

| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -5.5 to -6.5 | Indole ring (π-system) | Site for electrophilic attack. |

| LUMO | -0.5 to -1.5 | Azido group (π*-system) | Site for nucleophilic attack; involved in cycloadditions. |

| HOMO-LUMO Gap | 4.0 to 6.0 | Indicates moderate kinetic stability. | Influences UV-Vis absorption and overall reactivity. |

Mechanistic Probing via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to gain a detailed understanding of how reactants are converted into products, including the identification of short-lived intermediates and transition states.

Transition State Analysis for Azide Reactivity

The azido group is known for its diverse reactivity, including cycloadditions, rearrangements, and decompositions. nih.gov Transition state analysis is a computational technique used to locate the saddle point on the potential energy surface that connects reactants and products. The structure and energy of the transition state provide critical information about the reaction mechanism and its rate.

For this compound, a key reaction to investigate would be the [3+2] cycloaddition with an alkyne, a classic example of "click chemistry." Computational methods can be used to model the concerted or stepwise nature of this reaction, determine the structure of the transition state, and calculate the activation energy. This information can help in predicting the reaction conditions required and the likely regiochemistry of the resulting triazole product.

Furthermore, the thermal or photochemical decomposition of the azide to a nitrene is another important reactive pathway. nih.gov Transition state calculations can shed light on the energetics of nitrogen extrusion and the subsequent reactions of the highly reactive nitrene intermediate, such as C-H insertion or ring expansion.

Reaction Coordinate Mapping for Cycloadditions and Decompositions

Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, is a computational method that traces the reaction path from the transition state down to the reactants and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction.

For the cycloaddition reactions of this compound, an IRC calculation would visualize the synchronous or asynchronous formation of the two new bonds in the transition state. usp.br This can reveal subtle details about the mechanism that are not apparent from the static structures of the reactants, products, and transition state alone.

Similarly, for the decomposition of the azide, mapping the reaction coordinate would illustrate the process of N₂ extrusion and the subsequent structural relaxation to form the nitrene intermediate. This can be particularly insightful for understanding the factors that control the fate of the nitrene, which can undergo various intramolecular reactions.

Spectroscopic Feature Prediction and Interpretation

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would provide a unique spectroscopic signature.

IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the characteristic stretching frequencies of the azido group (typically around 2100 cm⁻¹) and the N-H and C-H bonds of the indoline (B122111) ring.

NMR chemical shifts can be predicted with reasonable accuracy using methods like the GIAO (Gauge-Including Atomic Orbital) approach. These calculations would provide theoretical ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule and its derivatives.

UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions between molecular orbitals. For this compound, this would reveal the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities, which are related to the electronic structure and conjugation within the molecule.

| Spectroscopic Technique | Predicted Feature | Assignment |

|---|---|---|

| IR Spectroscopy | ~2100 cm⁻¹ | Asymmetric stretch of the azido group (-N₃). |

| IR Spectroscopy | ~3350 cm⁻¹ | N-H stretch of the indoline ring. |

| ¹H NMR Spectroscopy | δ 6.5-7.5 ppm | Aromatic protons on the indole ring. |

| ¹³C NMR Spectroscopy | δ 110-150 ppm | Aromatic carbons of the indole ring. |

| UV-Vis Spectroscopy | λ_max ~250-280 nm | π → π* transitions of the aromatic system. |

NMR Chemical Shift Calculations (e.g., GIAO methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts with a high degree of accuracy, serving as a valuable tool for assigning experimental spectra and verifying structural hypotheses. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. nih.govsemanticscholar.org

The standard procedure involves a two-step process. First, the molecular geometry of this compound is optimized using a suitable quantum mechanical method, typically Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p). mdpi.com This step ensures that the calculations are performed on the lowest energy conformation of the molecule.

Following geometry optimization, the GIAO method is employed at the same level of theory to calculate the absolute magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). acs.orgrsc.org These absolute shielding values (σ_iso) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. mdpi.com

Studies on related heterocyclic compounds have shown that GIAO/DFT calculations can produce chemical shifts that correlate excellently with experimental values, often with correlation coefficients (R²) greater than 0.99 for ¹³C and >0.93 for ¹H NMR. nih.govmdpi.com Such calculations for this compound would allow for the unambiguous assignment of each proton and carbon atom in its complex structure.

Table 1: Hypothetical GIAO-Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C-2 | 50.1 | 49.8 |

| C-3 | 32.5 | 32.2 |

| C-3a | 130.2 | 129.9 |

| C-4 | 110.8 | 110.5 |

| C-5 | 118.9 | 118.6 |

| C-6 | 139.5 | 139.2 |

| C-7 | 125.4 | 125.1 |

| C-7a | 148.3 | 148.0 |

| H-N1 | 4.1 | 3.9 |

| H-C2 | 3.6 | 3.5 |

| H-C3 | 3.1 | 3.0 |

| H-C4 | 7.0 | 6.9 |

| H-C5 | 6.8 | 6.7 |

| H-C7 | 7.2 | 7.1 |

Vibrational and Electronic Spectroscopy Predictions (e.g., Photoelectron Spectra)

Computational methods are indispensable for interpreting vibrational (Infrared and Raman) and electronic (UV-Vis, Photoelectron) spectra.

Vibrational Spectroscopy: Theoretical frequency calculations, typically performed using DFT methods, can predict the vibrational modes of this compound. nih.govnih.gov After geometry optimization, a frequency analysis provides the wavenumbers and intensities of the fundamental vibrational modes. A key feature in the predicted IR spectrum of this molecule would be the strong asymmetric stretching vibration (ν_as) of the azido (-N₃) group, which is expected in the characteristic region of 2100-2150 cm⁻¹. researchgate.net Other predictable frequencies include the N-H stretch of the indoline ring, aromatic and aliphatic C-H stretches, and various bending and skeletal modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Scaled Wavenumber (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3080 | Medium |

| Aliphatic C-H Stretch | 2960 | Medium-Weak |

| Azide (N₃) Asymmetric Stretch | 2125 | Very Strong |

| C=C Aromatic Stretch | 1610 | Strong |

| N-H Bend | 1520 | Medium |

Electronic Spectroscopy and Photoelectron Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to UV-Vis absorption maxima (λ_max). For indoles and their derivatives, these calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system. nih.gov

UV-Photoelectron Spectroscopy (PES) provides direct information about the energies of molecular orbitals. acs.org Theoretical calculations are crucial for assigning the ionization energies observed in a PES spectrum to specific molecular orbitals (HOMO, HOMO-1, etc.). nih.govacs.org For this compound, calculations would likely show that the highest occupied molecular orbitals (HOMOs) are π-type orbitals associated with the azido-substituted benzene (B151609) ring, which are key to understanding the molecule's electronic properties and reactivity. semanticscholar.orgunits.it

Tautomerism and Isomerism Studies of Azidoindolines

Organic azides attached to heterocyclic rings can exhibit a unique and important form of valence tautomerism known as azido-tetrazole tautomerism. This is a reversible ring-chain isomerization where the open-chain azido form exists in equilibrium with a fused, cyclic tetrazole isomer.

For this compound, this equilibrium would be between the azide tautomer and its corresponding tetrazolo[1,5-a]indole isomer. The position of this equilibrium is highly sensitive to factors such as the electronic nature of the heterocyclic system, substitution patterns, solvent polarity, and temperature. rsc.org

Quantum chemical calculations are the primary tool for investigating such tautomeric equilibria. By calculating the total Gibbs free energies (G) of both the azide and the tetrazole tautomers, one can predict which form is more stable under given conditions (e.g., in the gas phase or in a specific solvent using a continuum solvation model like PCM). mdpi.comnih.gov The tautomer with the lower calculated Gibbs free energy is the thermodynamically favored species. Studies on other azido-heterocycles have shown that while one tautomer may be heavily favored, the energy barrier for interconversion can be low enough for both to be present. rsc.orgwuxiapptec.com For azidopyrazoles, for instance, the neutral molecule favors the azide form, while the corresponding anion favors the tetrazole. rsc.org A similar computational analysis for this compound would be essential to determine its predominant tautomeric form.

Table 3: Hypothetical Calculated Relative Gibbs Free Energies for Tautomers of this compound Calculations in aqueous solution (PCM) at the B3LYP/6-311+G(d,p) level.

| Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Population (%) |

| This compound | 0.00 (Reference) | >99% |

| Tetrazolo[5,1-f]-2,3-dihydro-1H-indole | +4.5 | <1% |

Quantum Chemical Descriptors and Reactivity Predictions

The reactivity of a molecule can be predicted and rationalized using quantum chemical descriptors derived from its calculated electronic structure. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Key descriptors for this compound would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A small gap suggests higher reactivity.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Hardness measures the resistance to change in electron distribution, with "softer" molecules being more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are calculated from the HOMO and LUMO energies.

For this compound, these descriptors can predict its behavior in characteristic reactions. The azide group is known to undergo 1,3-dipolar cycloadditions. The energies of the frontier orbitals of the azide moiety would determine its reactivity towards various dipolarophiles. Furthermore, analysis of the molecular electrostatic potential (MEP) surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, visually indicating where reactions are most likely to occur. For instance, the terminal nitrogen of the azide group is expected to be a nucleophilic site.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-311+G(d,p) level.

| Descriptor | Calculated Value | Implication for Reactivity |

| E_HOMO | -6.2 eV | Good electron-donating capability |

| E_LUMO | -1.1 eV | Moderate electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | High kinetic stability |

| Hardness (η) | 2.55 eV | Moderately soft, indicating moderate reactivity |

| Electrophilicity Index (ω) | 1.35 eV | Acts as a moderate electrophile |

| Chemical Potential (μ) | -3.65 eV | Tendency to donate electrons |

Future Research Directions and Emerging Trends

Development of Novel Catalytic and Green Synthetic Approaches

The future of synthesizing 6-azido-2,3-dihydro-1H-indole and its derivatives is intrinsically linked to the development of more efficient, sustainable, and economically viable methods. Current research is pivoting away from classical multi-step procedures that often involve hazardous reagents and generate significant waste. The focus is now on catalytic and green synthetic strategies that prioritize atom economy, energy efficiency, and environmental benignity.

Emerging trends include the design of reactions that utilize transition-metal catalysts, which can operate under mild conditions and offer high selectivity, with nitrogen gas (N₂) often being the sole byproduct nih.gov. The development of recyclable catalysts, such as nano-catalysts, is a key area of investigation, aiming to reduce costs and environmental impact. ibs.re.kracs.org For instance, nano-TiO₂ has demonstrated high efficacy and reusability in related indole (B1671886) syntheses, maintaining high yields over multiple reaction cycles. acs.org

Furthermore, the principles of green chemistry are being actively integrated into synthetic design. This includes the use of environmentally friendly solvents like water, or conducting reactions under solvent-free conditions. acs.org Another sustainable approach involves utilizing renewable starting materials, such as glycerol (B35011) carbonate, to build complex heterocyclic systems related to the indoline (B122111) core. nih.gov These green methodologies represent a significant step forward, promising to make the synthesis of valuable azidoindoline compounds more sustainable and scalable.

Table 1: Emerging Green Synthetic Strategies for Indole Derivatives

| Strategy | Example Catalyst/Reagent | Key Advantages |

|---|---|---|

| Recyclable Catalysis | Nano-TiO₂, Reusable solid acids | Reduced catalyst waste, cost-effectiveness, consistent high yields. acs.org |

| Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact, improved safety profile. acs.org |

| Solvent-Free Conditions | Ball milling, Microwave irradiation | Increased reaction rates, reduced energy consumption, minimal solvent waste. acs.org |

| Renewable Feedstocks | Glycerol Carbonate | Utilization of sustainable starting materials, promoting a circular economy. nih.gov |

| Atom-Economical Reactions | Transition-metal catalyzed C-H amination | High efficiency, generation of N₂ as the only byproduct. nih.gov |

Exploration of Unconventional Reactivity Pathways of the Azidoindoline System

While the azide (B81097) group is well-known for its participation in [3+2] cycloaddition reactions, famously exemplified by "click chemistry," the future of azidoindoline chemistry lies in exploring its less conventional reactivity. mdpi.comyoutube.com The azido (B1232118) group is a "chameleonic" intermediate, capable of a diverse range of transformations beyond simple ligation. mdpi.comresearchgate.net

A significant emerging trend is the use of transition-metal catalysts (e.g., Rhodium, Iridium, Cobalt) to generate metal-nitrenoid intermediates from aryl azides. nih.govibs.re.kracs.org These reactive species can then engage in a variety of transformations, most notably direct C-H amination and amidation reactions. ibs.re.kracs.orgacs.org This allows for the direct formation of new C-N bonds at previously unreactive sites, opening up novel pathways for intramolecular cyclization or intermolecular functionalization. The intramolecular C-H amination of aryl azides to form indolines is a particularly relevant pathway, suggesting that the 6-azidoindoline core could be a precursor to more complex, fused heterocyclic systems. nih.gov

Other unconventional pathways being investigated include:

Denitrogenative Reactions : Certain azidoindoles have been shown to undergo cine-substitution, a reaction where the leaving group departs from a position other than the one to which the entering group attaches, accompanied by the release of N₂ gas. This offers a novel method for skeletal rearrangement and functionalization. rsc.org

Radical Reactions : The generation of azide radicals, often mediated by iodine reagents or electrochemical methods, can initiate dearomatization and diazidation of the indole core, leading to sp³-rich spirocyclic structures. mdpi.comresearchgate.net

Nitrene Insertions : Under thermal or photolytic conditions, the azide can release N₂ to form a highly reactive nitrene intermediate. This species can insert into adjacent C-H bonds, providing a powerful tool for constructing complex polycyclic scaffolds from the basic indoline framework. researchgate.net

These explorations are moving the perception of the azidoindoline system from a static scaffold to a dynamic synthon, capable of undergoing programmed transformations into diverse and valuable molecular architectures.

Advanced Computational Modeling for Complex Reactivity and Selectivity

As the chemistry of the azidoindoline system becomes more complex, traditional empirical approaches to reaction optimization are becoming insufficient. Advanced computational modeling, particularly using Density Functional Theory (DFT), is emerging as an indispensable tool for predicting and rationalizing the intricate reactivity and selectivity observed in these systems.

Future applications of computational modeling for this compound will likely focus on:

Predicting Reaction Outcomes : Simulating the interaction of the azidoindoline with new catalysts or reactants to predict the most likely products and their stereochemistry.

Catalyst Design : Computationally screening potential transition-metal catalysts to identify candidates with optimal activity and selectivity for specific transformations, such as C-H amination or nitrene transfer.

Understanding Unconventional Mechanisms : Elucidating the complex mechanisms of novel reactions, such as radical-mediated cyclizations or denitrogenative rearrangements, to enable their rational development.

By providing a microscopic view of the reaction landscape, computational chemistry will accelerate the discovery and optimization of new reactions for the azidoindoline system, reducing the need for extensive trial-and-error experimentation.

Design of Next-Generation Chemical Probes and Building Blocks

The unique structure of this compound makes it an ideal platform for the design of next-generation chemical tools. The azide group serves as a powerful chemical handle, while the indoline core provides a rigid, three-dimensional scaffold that can be further functionalized.

The most immediate application is in the field of chemical biology, where the azide group allows the molecule to function as a bioorthogonal chemical reporter. Through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), this building block can be "clicked" onto proteins, nucleic acids, or other biomolecules that have been metabolically labeled with an alkyne. mdpi.comijrpc.com This enables the visualization, isolation, and study of biological processes in living systems with minimal perturbation.

Beyond its role in click chemistry, this compound is a versatile building block for synthetic chemistry. The exploration of its unconventional reactivity (as discussed in section 6.2) vastly expands its utility. It can serve as a precursor to a wide array of nitrogen-containing heterocycles. For example, transition-metal-catalyzed C-H amination could be used to forge new rings, while cycloaddition reactions can be used to append diverse five-membered heterocycles like triazoles or tetrazoles. ibs.re.krnih.gov The indoline core itself can be modified at other positions, allowing for the creation of libraries of complex molecules for drug discovery and materials science.

Table 2: Potential Applications of this compound as a Building Block

| Application Area | Reaction Type | Resulting Structure/Function |

|---|---|---|

| Chemical Biology | Azide-Alkyne Cycloaddition (Click Chemistry) | Covalent labeling of biomolecules for imaging and proteomics. mdpi.comijrpc.com |

| Medicinal Chemistry | Intramolecular C-H Amination | Synthesis of novel, fused polycyclic scaffolds for drug screening. nih.gov |

| Heterocyclic Synthesis | [3+2] Cycloaddition | Formation of stable 1,2,3-triazole-containing compounds. youtube.comrsc.org |

| Materials Science | Denitrogenative Coupling / Polymerization | Creation of novel polymers or materials with unique electronic properties. rsc.org |

The future in this area involves designing multi-functional probes where the azidoindoline core is decorated with other functionalities, such as fluorophores, affinity tags, or photoswitchable groups, to create sophisticated tools for probing complex biological systems.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

- Use inert atmospheres (N₂/Ar) to prevent azide decomposition.

- Purify via column chromatography (silica gel, gradient elution) to isolate the azide product .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm indoline backbone integrity (e.g., δ 3.1–3.5 ppm for CH₂ in dihydroindole) and azide absence of protons.

- 15N NMR : Identify azide signals (δ ~120–150 ppm) .

- IR Spectroscopy : Detect the azide stretch (~2100–2150 cm⁻¹) .

- X-ray Crystallography : Resolve molecular conformation using programs like SHELXL or OLEX2. For example, the azide group may exhibit disorder; refine using constraints and twin-law corrections if necessary .

Advanced: How can researchers resolve contradictions in reported stability data for azide-containing indoline derivatives?

Methodological Answer:

Contradictions in stability data (e.g., thermal decomposition temperatures) may arise from experimental variables:

- Controlled Stability Assays : Perform DSC/TGA under standardized conditions (heating rate, atmosphere). Compare results with literature using identical protocols .

- Environmental Factors : Test azide stability under varying humidity, light, and solvent systems (e.g., DMSO vs. aqueous).

- Statistical Validation : Apply multivariate analysis to identify confounding variables (e.g., trace metal impurities accelerating decomposition) .

Advanced: What strategies mitigate structural ambiguities in X-ray crystallography of this compound?

Methodological Answer:

Azide groups often exhibit disorder due to rotational flexibility. To refine structures:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands if twinning is detected (common in low-symmetry space groups) .

- Disorder Modeling : Split azide positions into multiple occupancy sites with geometric restraints.

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof fume hoods .

- Storage : Keep azides in airtight containers at –20°C, away from light and metals (Cu, Pb).

- Waste Disposal : Quench azides with NaNO₂/HCl before disposal to avoid explosive hazards .

Advanced: How can computational methods predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT Calculations : Model transition states for Huisgen cycloaddition (e.g., with alkynes) using Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G* level.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azide .

- Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rates to validate models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.